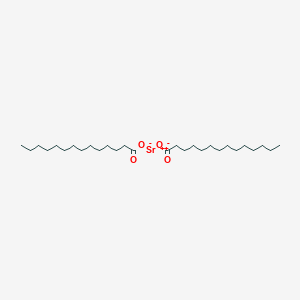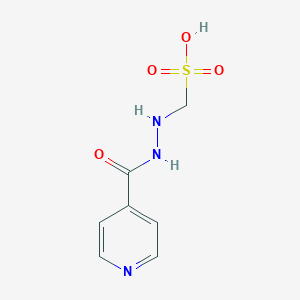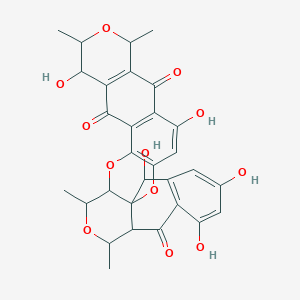
Rhododactynaphin-jc-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhododactynaphin-jc-1 is a fluorescent dye that is commonly used in scientific research. It is a type of cationic dye that is used to label and visualize mitochondria in living cells. The dye is synthesized using various methods and has been extensively studied due to its potential applications in cell biology and drug discovery.
Wirkmechanismus
Rhododactynaphin-jc-1 is a cationic dye that is taken up by mitochondria due to the negative charge of the mitochondrial membrane. The dye accumulates in the mitochondrial matrix and is sensitive to changes in membrane potential. When the membrane potential is high, the dye aggregates and emits red fluorescence. When the membrane potential is low, the dye exists as monomers and emits green fluorescence.
Biochemische Und Physiologische Effekte
Rhododactynaphin-jc-1 has been shown to have minimal effects on mitochondrial function and cell viability at low concentrations. However, at high concentrations, the dye can affect mitochondrial function and induce cell death. Therefore, it is important to use appropriate concentrations of the dye in experiments.
Vorteile Und Einschränkungen Für Laborexperimente
Rhododactynaphin-jc-1 has several advantages for use in lab experiments. It is a highly specific dye that labels mitochondria in living cells with minimal toxicity. The dye is also compatible with various imaging techniques, including confocal microscopy and flow cytometry. However, there are some limitations to the use of the dye, including its sensitivity to changes in membrane potential and its potential effects on mitochondrial function and cell viability at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of rhododactynaphin-jc-1 in scientific research. One area of interest is the development of new fluorescent dyes that can label other organelles in living cells. Another area of interest is the use of the dye in drug discovery, where it can be used to screen for compounds that affect mitochondrial function. Additionally, the dye can be used to study the effects of various diseases, such as cancer and neurodegenerative diseases, on mitochondrial function.
Synthesemethoden
Rhododactynaphin-jc-1 is synthesized using a variety of methods, including condensation reactions and oxidative coupling reactions. One commonly used method involves the condensation of 2,3-diaminonaphthalene with rhodamine B chloride in the presence of a base. The resulting product is purified using chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
Rhododactynaphin-jc-1 is widely used in scientific research for the labeling and visualization of mitochondria in living cells. It has been used to study mitochondrial morphology, function, and dynamics in a variety of cell types. The dye is also used to monitor mitochondrial membrane potential and to study the effects of various drugs and toxins on mitochondrial function.
Eigenschaften
CAS-Nummer |
15039-66-4 |
|---|---|
Produktname |
Rhododactynaphin-jc-1 |
Molekularformel |
C30H28O12 |
Molekulargewicht |
580.5 g/mol |
IUPAC-Name |
5,12,25,27,30-pentahydroxy-9,11,19,21-tetramethyl-2,10,17,20-tetraoxaheptacyclo[16.12.0.01,22.03,16.06,15.08,13.024,29]triaconta-3(16),4,6(15),8(13),24(29),25,27-heptaene-7,14,23-trione |
InChI |
InChI=1S/C30H28O12/c1-8-17-20(23(34)10(3)39-8)25(36)21-19(24(17)35)15(33)7-16-27(21)41-29-11(4)40-9(2)22-26(37)18-13(5-12(31)6-14(18)32)28(38)30(22,29)42-16/h5-11,22-23,28-29,31-34,38H,1-4H3 |
InChI-Schlüssel |
IAOJXRFQZJBMFX-UHFFFAOYSA-N |
SMILES |
CC1C2C(=O)C3=C(C=C(C=C3O)O)C(C24C(C(O1)C)OC5=C(O4)C=C(C6=C5C(=O)C7=C(C6=O)C(OC(C7O)C)C)O)O |
Kanonische SMILES |
CC1C2C(=O)C3=C(C=C(C=C3O)O)C(C24C(C(O1)C)OC5=C(O4)C=C(C6=C5C(=O)C7=C(C6=O)C(OC(C7O)C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



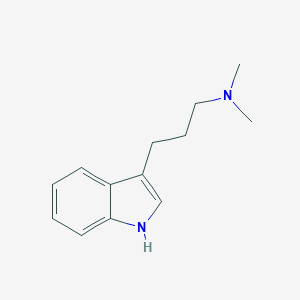
![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)
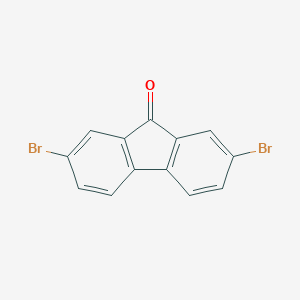

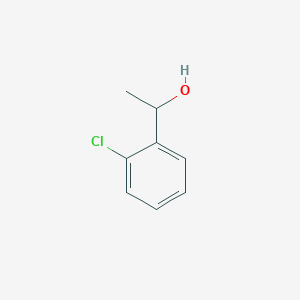
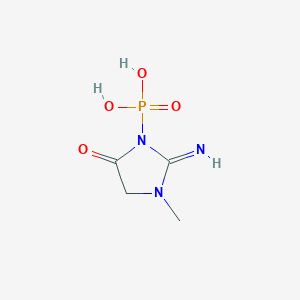
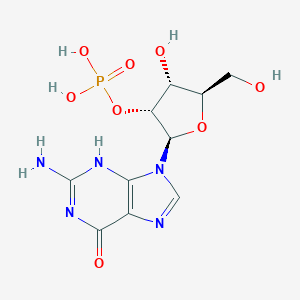
![6-Methylbicyclo[4.2.0]octan-2-one](/img/structure/B76264.png)
![Dichloro-[2,2]-paracyclophane](/img/structure/B76265.png)
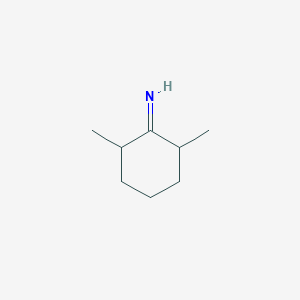
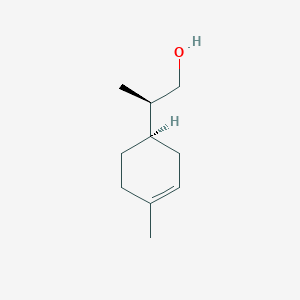
![2-[(4-Nitroanilino)methyl]phenol](/img/structure/B76271.png)
